molecular formula C12H15N3O2 B11874682 Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B11874682
M. Wt: 233.27 g/mol
InChI Key: AOMNUCGCDNVLHY-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the formation of the imidazole ring followed by the introduction of the isopropyl and ethyl ester groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with glyoxal and ammonium acetate can lead to the formation of the imidazole ring, which is then further functionalized to introduce the isopropyl and ethyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophiles like alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate can be compared with other similar compounds, such as:

    Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

    Imidazo[1,2-a]pyridine: Different ring fusion pattern, resulting in different reactivity and applications.

    Imidazo[1,5-a]pyridine: Another isomer with unique properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 1-propan-2-ylimidazo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-4-17-12(16)11-10-9(5-6-13-11)15(7-14-10)8(2)3/h5-8H,4H2,1-3H3

InChI Key

AOMNUCGCDNVLHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1N=CN2C(C)C

Origin of Product

United States

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